molecular formula C6H2ClF2NO4S B2403609 2,4-Difluoro-5-nitrobenzenesulfonyl chloride CAS No. 1780-83-2

2,4-Difluoro-5-nitrobenzenesulfonyl chloride

Cat. No. B2403609
CAS RN: 1780-83-2
M. Wt: 257.59
InChI Key: XAZYVFJSHFBTTM-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2ClF2NO4S and a molecular weight of 257.6 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2,4-Difluoro-5-nitrobenzenesulfonyl chloride is 1S/C6H2ClF2NO4S/c7-15(13,14)6-2-5(10(11)12)3(8)1-4(6)9/h1-2H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,4-Difluoro-5-nitrobenzenesulfonyl chloride is a powder that is stored at room temperature .

Scientific Research Applications

Detection Enhancement in LC-MS

2,4-Difluoro-5-nitrobenzenesulfonyl chloride has been utilized to enhance the detection of estrogens in liquid chromatography–mass spectrometry (LC-MS). This compound, among others, was found effective in increasing detection responses significantly, making it useful for the diagnosis of fetoplacental function in pregnant women through the quantification of estrogens in serum and urine (Higashi et al., 2006).

In Synthesis of Pesticides

A derivative of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, has been used in synthesizing key intermediates for the preparation of pesticides, such as herbicidal j7uthiacet-methyl (Du et al., 2005).

Solid-Phase Synthesis Applications

The compound has been applied in solid-phase synthesis. Polymer-supported benzenesulfonamides, prepared using 2/4-nitrobenzenesulfonyl chloride, have been employed as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

Protein Cross-Linking

2,4-Difluoro-5-nitrobenzenesulfonyl chloride has been used in the synthesis of a water-soluble protein cross-linking reagent. It proved effective in cross-linking lysozyme, with the cross-linking conditions optimized for effective results (Kremer, 1990).

Synthesis of Novel Compounds

This chemical has also been involved in the synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides, offering a route to produce compounds that are otherwise difficult to synthesize. The approach involves a two-step procedure starting from difluoronitrobenzenes (Zhersh et al., 2010).

Oxidation of Benzylic Methylene Compounds

It has been instrumental in the oxidation of benzylic methylene compounds to ketones. The process uses a radical intermediate generated from 2-nitrobenzenesulfonyl chloride and superoxide, demonstrating effectiveness under mild conditions (Kim et al., 1989).

Preparation of Secondary Amines

2,4-Difluoro-5-nitrobenzenesulfonyl chloride has been used in preparing 2,4-dinitrobenzenesulfonamides, which are then converted to a wide variety of secondary amines and diamines. This process highlights the compound's role in enabling the synthesis of complex organic compounds (Fukuyama et al., 1997).

Inhibition of Bacterial Biofilms

Recent research utilized derivatives of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride in the inhibition of bacterial biofilms. This study underscores the potential of this chemical in developing compounds with antibacterial properties (Abbasi et al., 2020).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,4-difluoro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-5(10(11)12)3(8)1-4(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZYVFJSHFBTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-nitrobenzenesulfonyl chloride

Synthesis routes and methods

Procedure details

A mixture of 2,4-difluoro-1-nitrobenzene (20 g, 126 mmol) in chlorosulfonic acid (44 g, 378 mmol) was stirred at 100° C. for 48 hours before being poured into ice-water and extracted with EtOAc. The organic extract was dried (Na2SO4) and concentrated, and the residue was triturated with 10% EtOAc-petroleum ether to give 2,4-difluoro-5-nitrobenzenesulfonyl chloride as a brown oil (21 g, 81%) which was used directly in the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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